8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a chemical compound with the molecular formula C11H11ClN2. It is a derivative of indole, a heterocyclic compound that is widely studied due to its presence in many natural products and pharmaceuticals . This compound is known for its unique structure, which includes a chlorine atom attached to the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Similar compounds, such as 8-sulfonyl-substituted 2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indoles, have been shown to interact with 5-ht6 receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to interact with a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Similar indole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the indole derivative.
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be synthesized starting from pyridine. The synthesis involves an oxidation reaction to obtain 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, followed by chlorination to introduce the chlorine atom at the 8th position . The reaction conditions typically involve the use of oxidizing agents and chlorinating reagents under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize the yield and minimize the production of by-products . The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for further use in research and development .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Chlorinating Reagents: Thionyl chloride, phosphorus pentachloride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound . Substitution reactions can lead to the formation of various substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications, including:
Comparison with Similar Compounds
8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be compared with other similar compounds, such as:
Indole: The parent compound, which lacks the chlorine atom and tetrahydro structure.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: A similar compound without the chlorine atom.
8-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A brominated derivative with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-2,5,13-14H,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKUBQBEDRQTRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19685-84-8 |
Source
|
Record name | 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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